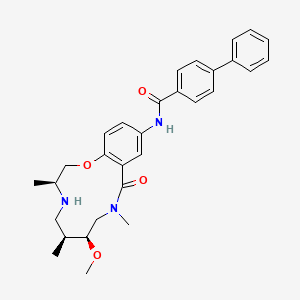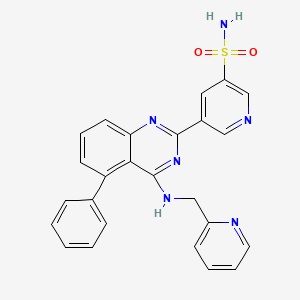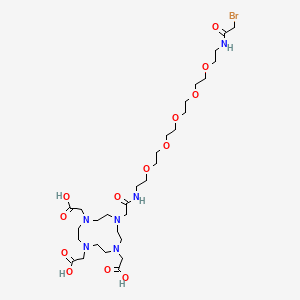
BSc5371
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BSc5371 is a potent and irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound has shown significant efficacy in targeting various mutations of FLT3, which are often implicated in the pathogenesis of acute myeloid leukemia. The molecular formula of this compound is C24H31N5O4S, and it has a molecular weight of 485.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSc5371 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
- Formation of the core heterocyclic structure.
- Introduction of the sulfonamide group.
- Functionalization with specific substituents to enhance binding affinity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yield reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BSc5371 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of this compound with altered functional groups .
Scientific Research Applications
BSc5371 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in the study of FLT3 inhibitors.
Biology: Employed in cellular assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT3 mutations.
Industry: Utilized in the development of new drugs targeting tyrosine kinases
Mechanism of Action
BSc5371 exerts its effects by irreversibly binding to the FLT3 enzyme, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated cells. The molecular targets include various mutant forms of FLT3, such as D835H, ITD/D835V, ITD/F691L, and wild-type FLT3 .
Comparison with Similar Compounds
Similar Compounds
Compound 4a: Another FLT3 inhibitor with similar structure but lower cytotoxicity.
Compound 4c: Structurally related but ineffective in FLT3-dependent cell lines.
CB-6644: An inhibitor of the RUVBL1/2 complex, used for comparison in research studies
Uniqueness
BSc5371 stands out due to its high potency and irreversible binding to FLT3, making it more effective in overcoming drug-resistant mutations compared to other similar compounds. Its unique structure allows for superior cytotoxicity in FLT3-dependent cell lines, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H31N5O4S |
|---|---|
Molecular Weight |
485.603 |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C24H31N5O4S/c1-6-29(7-2)12-11-25-24(31)22-15(4)21(26-16(22)5)14-19-18-13-17(28-34(32,33)8-3)9-10-20(18)27-23(19)30/h8-10,13-14,26,28H,3,6-7,11-12H2,1-2,4-5H3,(H,25,31)(H,27,30)/b19-14- |
InChI Key |
OXJJSKDUGJXXAV-RGEXLXHISA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)NS(=O)(=O)C=C)NC2=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BSc5371; BSc-5371; BSc 5371; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B1192335.png)

![(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide](/img/structure/B1192340.png)



![N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B1192346.png)


